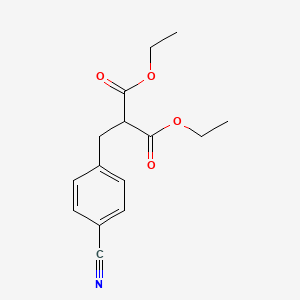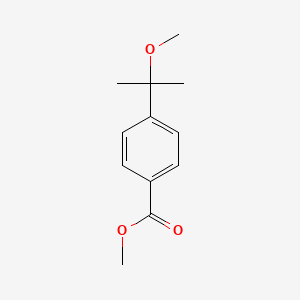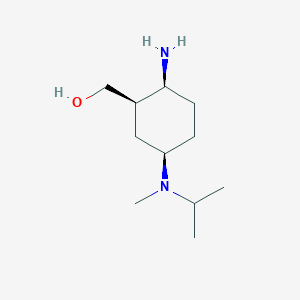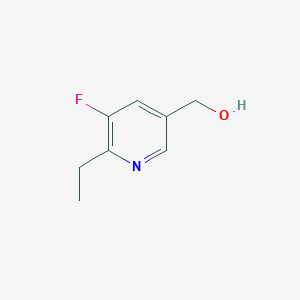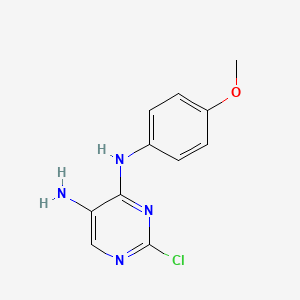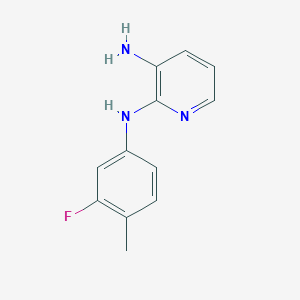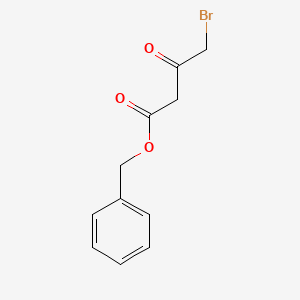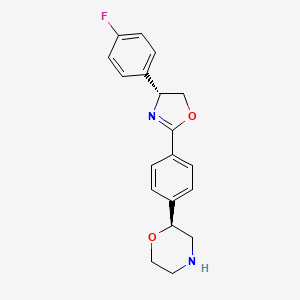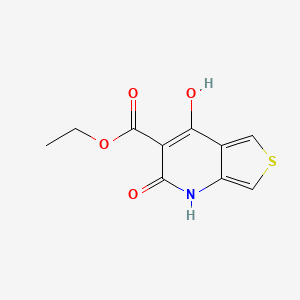
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea
Descripción general
Descripción
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea is a complex organic compound that features a benzyl group, a piperidine ring, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ureido group and the pyridine moiety. The final step involves the benzylation of the compound. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of potentially hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-pyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indazole derivatives: Known for their anti-inflammatory and anticancer activities.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Pyrrolo[3,4-c]pyridine derivatives: Investigated for their potential as GPR119 agonists.
Uniqueness
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H21ClN4O3 |
|---|---|
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
benzyl 4-[carbamoyl-(2-chloropyridin-3-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN4O3/c20-17-16(7-4-10-22-17)24(18(21)25)15-8-11-23(12-9-15)19(26)27-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,21,25) |
Clave InChI |
YERWBUDFGKQUBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N(C2=C(N=CC=C2)Cl)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
